molecular formula C25H26ClFN2O B10942420 (17E)-17-[(2E)-(2-chloro-6-fluorobenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol

(17E)-17-[(2E)-(2-chloro-6-fluorobenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol

Cat. No.: B10942420
M. Wt: 424.9 g/mol
InChI Key: XQQADLVGNFCRTE-IWEJCQHHSA-N
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Description

The compound 17-{(E)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL is a complex organic molecule It belongs to the class of hydrazones, which are characterized by the presence of the hydrazone functional group (-NHN=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-{(E)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL typically involves the following steps:

    Formation of the hydrazone: This is achieved by reacting a suitable aldehyde or ketone with hydrazine or a substituted hydrazine under acidic or basic conditions.

    Cyclization: The intermediate hydrazone undergoes cyclization to form the cyclopenta[a]phenanthrene core structure.

    Functionalization: Introduction of the chloro and fluoro substituents on the phenyl ring is carried out using halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction of the hydrazone group can yield the corresponding amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 17-{(E)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The chloro and fluoro substituents enhance binding affinity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 17-{(E)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL
  • 17-{(E)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL

Uniqueness

The presence of both chloro and fluoro substituents in 17-{(E)-2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL enhances its chemical reactivity and binding affinity compared to similar compounds with only one halogen substituent. This dual substitution pattern can lead to unique biological activities and improved pharmacokinetic properties.

Properties

Molecular Formula

C25H26ClFN2O

Molecular Weight

424.9 g/mol

IUPAC Name

(17E)-17-[(E)-(2-chloro-6-fluorophenyl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C25H26ClFN2O/c1-25-12-11-18-17-8-6-16(30)13-15(17)5-7-19(18)21(25)9-10-24(25)29-28-14-20-22(26)3-2-4-23(20)27/h2-4,6,8,13-14,18-19,21,30H,5,7,9-12H2,1H3/b28-14+,29-24+

InChI Key

XQQADLVGNFCRTE-IWEJCQHHSA-N

Isomeric SMILES

CC1\2CCC3C(C1CC/C2=N\N=C\C4=C(C=CC=C4Cl)F)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2=NN=CC4=C(C=CC=C4Cl)F)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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